molecular formula C22H19N3O4 B561897 Tadalafil-d3

Tadalafil-d3

Cat. No.: B561897
M. Wt: 392.4 g/mol
InChI Key: WOXKDUGGOYFFRN-WFMNTJQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tadalafil-d3 is a deuterated form of tadalafil, a selective inhibitor of phosphodiesterase type 5 (PDE5). Tadalafil is widely known for its use in the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension. The deuterated version, this compound, is often used as an internal standard in bioanalytical studies due to its similar chemical properties but distinct mass, which allows for precise quantification in mass spectrometry analyses .

Mechanism of Action

Target of Action

Tadalafil-d3, like its parent compound Tadalafil, is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5) . PDE5 is found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . The primary role of PDE5 is to degrade cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .

Mode of Action

this compound interacts with its target, PDE5, by binding to the enzyme and inhibiting its activity . This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels . Elevated cGMP levels result in vasodilation and relaxation of smooth muscle, which are essential for the treatment of conditions like erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway . In this pathway, NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP . As this compound inhibits PDE5, the enzyme responsible for breaking down cGMP, it effectively enhances the NO-cGMP pathway, leading to increased vasodilation and smooth muscle relaxation .

Pharmacokinetics

this compound is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . It exhibits linear pharmacokinetics over a dosage range of 2.5 to 20 mg, and steady-state plasma concentrations are attained within 5 days of once-daily dosing . , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle and vasodilation . These effects are crucial for improving blood flow in conditions like ED and PAH . Additionally, this compound has been shown to have a positive effect on lipid homeostasis in human skeletal muscle cells, suggesting a potential role in energy storage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, one study suggested that there is a pro-inflammatory environment in the blood of patients with benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS), which could induce cognitive impairment . In such cases, this compound, through its anti-inflammatory effects, could potentially ameliorate cognitive function .

Biochemical Analysis

Biochemical Properties

Tadalafil-d3, like its parent compound Tadalafil, is known to interact with phosphodiesterase 5A1 (PDE5A1), an enzyme involved in the regulation of blood flow in certain parts of the body . The interaction between this compound and PDE5A1 is characterized by high biochemical selectivity .

Cellular Effects

The primary cellular effect of this compound is the inhibition of PDE5A1, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP). This, in turn, leads to relaxation of smooth muscle cells, promoting increased blood flow in specific areas of the body .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of PDE5A1, thereby inhibiting the enzyme’s ability to break down cGMP . This results in increased levels of cGMP, leading to the physiological effects observed with this compound use .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a long half-life, which contributes to its prolonged effects

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, studies on Tadalafil suggest that the effects of the drug are dose-dependent . High doses may lead to adverse effects, emphasizing the need for careful dosage control .

Metabolic Pathways

This compound, similar to Tadalafil, is metabolized primarily by the liver, via the cytochrome P450 enzymes

Transport and Distribution

Given the lipophilic nature of Tadalafil, it can be hypothesized that this compound may also exhibit similar characteristics .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, PDE5A1, which is found in smooth muscle cells among other cell types

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tadalafil-d3 involves the incorporation of deuterium atoms into the tadalafil molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures that the deuterium atoms are incorporated at specific positions within the molecule, maintaining the structural integrity of tadalafil .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is then purified using chromatographic techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tadalafil-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield reduced forms of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tadalafil-d3

This compound is unique due to its deuterium incorporation, which provides distinct advantages in bioanalytical studies. The presence of deuterium atoms allows for precise quantification in mass spectrometry, making it an invaluable tool in pharmacokinetic and metabolic studies. Additionally, this compound’s longer half-life compared to other PDE5 inhibitors offers a prolonged duration of action, making it suitable for once-daily dosing .

Properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKDUGGOYFFRN-WFMNTJQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Tadalafil-d3 used as an internal standard in this study instead of regular Tadalafil?

A1: While the article doesn't explicitly state the reasons for choosing this compound, we can infer them based on common practices in analytical chemistry. Internal standards are crucial for accurate quantification in techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). They are added to the samples and calibration standards at a known concentration.

Q2: Can you explain more about the analytical method validation mentioned in the study?

A2: The study mentions that the developed analytical method, utilizing this compound as an internal standard, underwent a validation process []. This validation is essential to demonstrate the method's reliability and suitability for its intended purpose. Although the article provides limited details, a typical validation for an LC-MS method like this would likely involve assessing the following parameters:

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